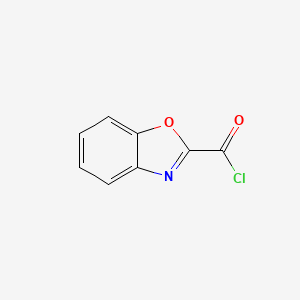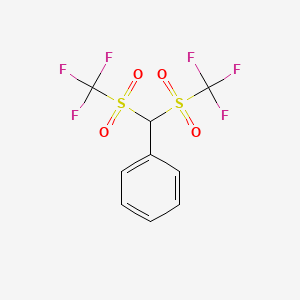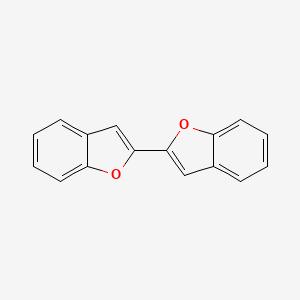
2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid
Descripción general
Descripción
“2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid” is a type of phenoxy herbicide . Phenoxy herbicides are commercially important and widely used in agriculture . They act by mimicking the auxin growth hormone indoleacetic acid (IAA), inducing rapid, uncontrolled growth in broad-leaf plants . This compound shares the part structure of phenoxyacetic acid .
Molecular Structure Analysis
The molecular formula of “2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid” is C9H8ClNO5 . The molecular weight is 245.61700 . The structure of this compound includes a phenoxyacetic acid part, which is common in phenoxy herbicides .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid” include a density of 1.491g/cm3 and a boiling point of 434.1ºC at 760 mmHg . The melting point is not available .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 2-(2-nitrophenoxy) acetic acid, closely related to the specified compound, has been synthesized using a method with advantages like convenient operation and mild reaction conditions, suitable for industrial processes (H. Dian, 2012).
Novel Complexes and Aggregations
- A novel aggregation involving a related compound, (4-nitrophenoxy)acetic acid, and its dioxomolybdenum(VI) complex, has been synthesized, offering insights into complex molecular structures (Xiao-qiang He, 2013).
Molecular Structure and Hydrogen Bond Studies
- Studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides, with a structure related to the specified compound, have provided insights into intramolecular hydrogen-bond formation and molecular structures (T. Romero & Angela Margarita, 2008).
Synthesis of New Monomers for Polybenzimidazoles
- Research into synthesizing new AB-type monomers for polybenzimidazoles from a closely related compound, N-(4,5-dichloro-2-nitrophenyl)acetamide, demonstrates the potential of these compounds in polymer science (R. S. Begunov & A. Valyaeva, 2015).
Environmental and Biological Applications
- Studies have explored the use of molecular imprinted polymer nanoparticles for the sensitive and selective determination of 4-Chloro-2-Methylphenoxy Acetic Acid in complex matrices, highlighting its environmental relevance (F. Omidi et al., 2014).
- Electrochemical detection of 4-chloro-2-methylphenoxyacetic acid (MCPA) using a simple activated glassy carbon electrode has been studied, indicating applications in environmental monitoring (Tian Yu et al., 2022).
Analytical Techniques and Extraction Methods
- Development of methods for determining phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization followed by GC-MS analysis, demonstrating its analytical importance (A. Nuhu et al., 2012).
Propiedades
IUPAC Name |
2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5/c1-5-2-8(16-4-9(12)13)7(11(14)15)3-6(5)10/h2-3H,4H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQAJOTWEIQHUIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70385937 | |
| Record name | 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-5-methyl-2-nitrophenoxy)acetic acid | |
CAS RN |
416885-45-5 | |
| Record name | 2-(4-chloro-5-methyl-2-nitrophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70385937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Methyl 3-[(phenylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B3052396.png)
![4-[(4-Methylphenyl)sulfonyl]aniline](/img/structure/B3052398.png)



